molecular formula C9H16N2O2S B3352309 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 460317-45-7

1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B3352309
CAS No.: 460317-45-7
M. Wt: 216.3 g/mol
InChI Key: AOJCRVHWQXHHLO-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione is an organic compound belonging to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an ethoxypropyl group and a hydroxymethyl group attached to an imidazole ring. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(3-Ethoxypropyl)-5-(carboxymethyl)-1,3-dihydro-2H-imidazole-2-thione.

    Reduction: 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the substituent used.

Scientific Research Applications

1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its possible use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The hydroxymethyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Ethoxypropyl)-1,3-dihydro-2H-imidazole-2-thione: Lacks the hydroxymethyl group, which may reduce its biological activity.

    1-(3-Methoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione: The methoxy group can alter the compound’s solubility and reactivity.

    1-(3-Ethoxypropyl)-5-(methyl)-1,3-dihydro-2H-imidazole-2-thione: The presence of a methyl group instead of a hydroxymethyl group can change the compound’s interaction with biological targets.

Uniqueness: 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethoxypropyl and a hydroxymethyl group enhances its versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

3-(3-ethoxypropyl)-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-2-13-5-3-4-11-8(7-12)6-10-9(11)14/h6,12H,2-5,7H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJCRVHWQXHHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CNC1=S)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651229
Record name 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460317-45-7
Record name 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
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1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 3
1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
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1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 5
1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 6
1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione

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